molecular formula C14H22N2O4S B4687024 N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide

N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B4687024
M. Wt: 314.40 g/mol
InChI Key: RQWWMRPMTSZAFO-UHFFFAOYSA-N
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Description

N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, an ethylsulfamoyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with butylamine to form N-butyl-4-methoxybenzamide. This intermediate is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The ethylsulfamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or other strong bases in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of N-butyl-3-(ethylsulfamoyl)-4-hydroxybenzamide.

    Reduction: Formation of N-butyl-3-(ethylsulfamoyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The methoxy group can also interact with hydrophobic pockets in receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-(methylsulfamoyl)-4-methoxybenzamide
  • N-butyl-3-(ethylsulfamoyl)-4-hydroxybenzamide
  • N-butyl-3-(ethylsulfamoyl)-4-methoxybenzoic acid

Uniqueness

N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of both the ethylsulfamoyl and methoxy groups, which provide specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-butyl-3-(ethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-6-9-15-14(17)11-7-8-12(20-3)13(10-11)21(18,19)16-5-2/h7-8,10,16H,4-6,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWWMRPMTSZAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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